molecular formula C8H10ClF2NO B2406052 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol hydrochloride CAS No. 1333642-90-2

2-Amino-1-(2,6-difluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B2406052
CAS No.: 1333642-90-2
M. Wt: 209.62
InChI Key: LVDXAOPWUUSATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2,6-difluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO It is a derivative of phenylethanol and contains both amino and hydroxyl functional groups

Properties

IUPAC Name

2-amino-1-(2,6-difluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3,7,12H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDXAOPWUUSATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CN)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2,6-Difluoroacetophenone

Reaction Mechanism and Optimization

The reductive amination of 2,6-difluoroacetophenone represents the most widely documented route for synthesizing the target compound. This method involves the formation of an imine intermediate from the ketone and ammonia, followed by selective reduction to yield the β-amino alcohol. Sodium cyanoborohydride (NaBH₃CN) is employed as the reducing agent due to its ability to selectively reduce imines in the presence of ketones, minimizing undesired side reactions.

Key reaction parameters include:

  • Solvent System : Methanol or ethanol at 0–5°C to stabilize the imine intermediate.
  • Stoichiometry : A 2:1 molar ratio of ammonia to ketone ensures complete conversion.
  • Catalyst : Trace acetic acid (0.1 equiv.) accelerates imine formation.

Under optimized conditions, this method achieves yields of 82–85% with a reaction time of 18–24 hours. The crude product is subsequently treated with hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization from ethanol/water (3:1 v/v).

Nucleophilic Substitution of 2,6-Difluorophenethyl Bromide

Two-Step Halogen Displacement

An alternative route utilizes 2,6-difluorophenethyl bromide as the starting material. In the first step, the bromide undergoes nucleophilic substitution with aqueous ammonia (25% w/w) at 60°C for 8 hours to form 2-amino-1-(2,6-difluorophenyl)ethane. This intermediate is then oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the corresponding ketone, which is subsequently reduced with sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

Table 1: Comparative Yields for Nucleophilic Substitution Route
Step Reagents Yield (%)
Ammonia substitution NH₃ (aq), 60°C 67
Oxidation CrO₃/H₂SO₄, 0°C 89
Reduction NaBH₄, THF, 25°C 93

While this method offers a cumulative yield of 54% , it is less favored industrially due to the toxicity of chromium-based oxidants and the multi-step workflow.

Condensation-Reduction via Imine Intermediates

Benzaldehyde-Amine Condensation

A scalable approach involves the condensation of 2,6-difluorobenzaldehyde with ethanolamine in anhydrous ethanol. The imine intermediate is formed at 0°C over 12 hours, followed by in situ reduction using sodium borohydride (NaBH₄) to yield the amino alcohol.

Key Advantages:
  • Single-Pot Synthesis : Eliminates intermediate isolation, reducing processing time.
  • Solvent Recovery : Ethanol is distilled and reused, enhancing cost efficiency.

This method achieves a 78% isolated yield after hydrochloride salt formation and recrystallization.

Biocatalytic Enantioselective Synthesis

Microbial Resolution of Racemates

The patent literature describes enantioselective synthesis using microbial catalysts to resolve racemic mixtures. Rhodosporidium toruloides ATCC 10788 selectively metabolizes the (S)-enantiomer of 2-amino-1-(2,6-difluorophenyl)ethan-1-ol, leaving the (R)-enantiomer in >99% enantiomeric excess (ee).

Table 2: Biocatalytic Performance Metrics
Microorganism Substrate ee (%) Yield (%)
Rhodosporidium sp. Racemic amino alcohol 99.2 45
Comamonas testosteroni Aminoketone 98.7 68

This method is particularly valuable for producing enantiopure intermediates for chiral pharmaceuticals, albeit with moderate yields.

Crystallization and Purification Strategies

Hydrochloride Salt Formation

The free base of 2-amino-1-(2,6-difluorophenyl)ethan-1-ol is hygroscopic and unstable at room temperature. Treatment with concentrated HCl in diethyl ether precipitates the hydrochloride salt, which is recrystallized from a mixed solvent system (e.g., acetone/water).

Table 3: Crystallization Parameters
Solvent Ratio (Acetone:H₂O) Purity (%) Crystal Habit
4:1 99.5 Needles
3:1 98.9 Prismatic

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

Reductive amination is preferred for large-scale synthesis due to its simplicity and high yield, while biocatalytic methods are reserved for enantiopure demands. Environmental factors, such as chromium waste disposal in the nucleophilic route, further influence method selection.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,6-difluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Formation of 2,6-difluorobenzaldehyde or 2,6-difluorophenylacetone.

    Reduction: Formation of 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential therapeutic effects. Research indicates that 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol hydrochloride may act as a modulator of neurotransmitter systems, particularly influencing serotonin and norepinephrine levels. This property positions it as a candidate for treating mood disorders such as depression and anxiety .

Studies have shown that compounds with similar structures exhibit significant interactions with various biological targets. The difluorophenyl group enhances binding affinity and selectivity towards these targets, which is critical for developing effective pharmacological agents .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of other biologically active compounds. The ability to modify its structure allows chemists to explore derivatives that may possess enhanced or novel pharmacological properties .

Related Compounds

Here are some structurally related compounds that highlight the versatility of this class:

Compound NameStructure TypeUnique Features
(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol HClSimilar amino alcoholDifferent substitution pattern on the phenyl ring
2-Amino-3-(3-fluorophenyl)propan-1-ol HClAmino alcoholVariation in alkyl chain length
3-Amino-3-(4-fluorophenyl)propan-1-ol HClAmino alcoholDifferent position of fluorine substitution

These compounds share similarities in their functional groups but differ in their fluorine substitution patterns and side chain lengths, impacting their biological activity and pharmacokinetics .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Neuropharmacology : Research indicates that this compound may influence central nervous system activities by modulating neurotransmitter systems. This suggests its use in developing treatments for neurological disorders .
  • Synthesis of Derivatives : A study demonstrated the successful modification of this compound to create derivatives with improved efficacy against specific biological targets. The derivatives exhibited enhanced interaction profiles compared to the parent compound .
  • Pharmacological Studies : Investigations into the pharmacodynamics and pharmacokinetics of this compound have revealed promising results regarding its safety and efficacy in preclinical models .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride
  • 2-Amino-1-(2,6-difluorophenyl)ethanone hydrochloride
  • 2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride

Uniqueness

2-Amino-1-(2,6-difluorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential biological activity. The difluorophenyl moiety also contributes to its distinct chemical properties compared to other similar compounds.

Biological Activity

2-Amino-1-(2,6-difluorophenyl)ethan-1-ol hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10ClF2N Molecular Formula \text{C}_8\text{H}_{10}\text{ClF}_2\text{N}\quad \text{ Molecular Formula }

This compound features a difluorophenyl group attached to an amino alcohol, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory pathways .
  • Antiviral Activity : Some derivatives have demonstrated efficacy against Hepatitis B virus (HBV) replication, suggesting potential in antiviral therapies .

Biological Activity

The biological activity of this compound can be categorized into several domains:

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. For instance, derivatives have shown promising results against various bacterial strains. In vitro tests revealed minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity.

CompoundMIC (µg/mL)Target Organism
2-Amino-1-(2,6-difluorophenyl)ethan-1-ol15E. coli
2-Amino-1-(2,6-difluorophenyl)ethan-1-ol10S. aureus

Anticancer Activity

Research has explored the anticancer potential of related compounds. For example, studies on structurally similar compounds have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells.

CompoundCC50 (µM)Cancer Cell Line
2-Amino derivative5.0HeLa
2-Amino derivative8.0MCF-7

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antiviral Efficacy : A study demonstrated that a compound with a similar structure inhibited HBV replication with an EC50 value in the low micromolar range (1.1–7.7 µM), indicating its potential as an antiviral agent .
  • Anticancer Research : In a comparative study, a derivative exhibited significant antiproliferative effects on cancer cell lines with minimal cytotoxicity towards normal cells, showcasing its therapeutic promise .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Amino-1-(2,6-difluorophenyl)ethan-1-ol hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis involving bromination of the difluorophenyl precursor, followed by amination and cyclization, is commonly employed. For example, bromination can be performed using HBr/acetic acid at 80°C, while amination may require NH₃/MeOH under reflux. Acidification with HCl yields the hydrochloride salt. Optimization includes adjusting molar ratios (e.g., 1:1.2 substrate-to-reagent) and reaction times (12–24 hours) to maximize yield (≥70%) .
  • Key Parameters : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm final product purity (>95%) using HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Techniques :

  • GC-MS : Electron ionization (EI) at 70 eV with a DB-5MS column to confirm molecular ion peaks (e.g., m/z 223 for the free base) .
  • FTIR-ATR : Detect functional groups (e.g., -NH₂ at ~3300 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–7.8 ppm) and chiral center splitting (δ 3.5–4.5 ppm) .
    • Purity Assessment : HPLC-TOF with a C18 column (acetonitrile/water + 0.1% TFA) achieves baseline separation of impurities (<2%) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Data : The compound is soluble in methanol (≥50 mg/mL) but insoluble in water or aqueous HCl, necessitating organic solvents for in vitro assays. For biological studies, dissolve in DMSO (10 mM stock) and dilute in buffer to avoid precipitation .

Advanced Research Questions

Q. How does stereochemistry at the chiral center affect biological activity, and what methods resolve enantiomeric purity?

  • Impact : Enantiomers (R/S) may exhibit differential binding to targets (e.g., receptors or enzymes). For example, (S)-enantiomers show 3-fold higher affinity in certain kinase assays .
  • Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or polarimetry ([α]D²⁵ = +15° for R-enantiomer) .

Q. How stable is this compound under varying pH, temperature, and light conditions?

  • Stability Studies :

  • Thermal Stability : TGA/DSC shows decomposition at >200°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • pH Stability : Degrades rapidly in alkaline conditions (pH >9), with <80% remaining after 24 hours. Use neutral buffers for long-term storage .

Q. What strategies identify and quantify trace impurities or degradation products?

  • Impurity Profiling : LC-MS/MS (Q-TOF) with positive ion mode identifies byproducts (e.g., dehalogenated analogs). Quantify using external calibration curves (LOD: 0.1 μg/mL) .
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolyzed products via NMR and HRMS .

Q. What mechanistic insights exist for its role in catalytic or biochemical pathways?

  • Mechanistic Probes : Kinetic isotope effects (KIEs) and DFT calculations reveal rate-limiting steps in synthetic pathways (e.g., C-N bond formation during amination). In enzymatic assays, competitive inhibition studies (Ki = 2.3 μM) suggest binding to active sites .

Q. How can computational modeling optimize its pharmacokinetic or physicochemical properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME predicts moderate bioavailability (F = 45%) and blood-brain barrier penetration (logBB = 0.3).
  • Docking Studies : AutoDock Vina models interactions with serotonin transporters (binding energy = −9.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.